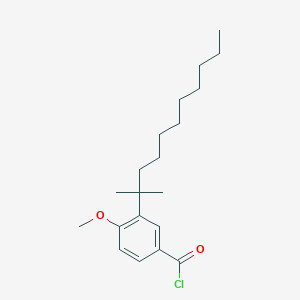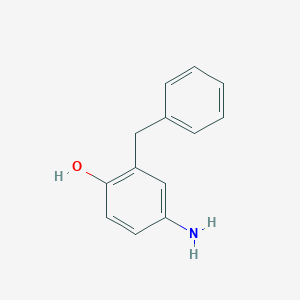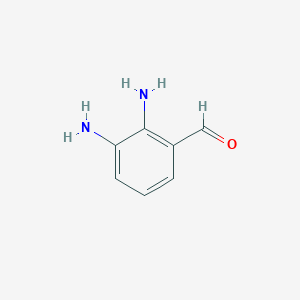![molecular formula C13H18N2O2 B14321688 Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate CAS No. 112055-09-1](/img/structure/B14321688.png)
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a benzyl group, an allylamine moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-[(prop-2-en-1-yl)amino]ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.
Reduction: The carbamate group can be reduced to yield primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary amines.
Substitution: Generation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and polymer additives.
Mechanism of Action
The mechanism of action of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the allylamine moiety but shares the benzyl and carbamate groups.
N-benzylprop-2-yn-1-amine: Contains a similar benzyl group but differs in the presence of a prop-2-yn-1-yl group instead of the allylamine moiety.
Uniqueness
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is unique due to its combination of benzyl, allylamine, and carbamate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
112055-09-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[2-(prop-2-enylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-2-8-14-9-10-15-13(16)17-11-12-6-4-3-5-7-12/h2-7,14H,1,8-11H2,(H,15,16) |
InChI Key |
UFIGGTFNAVQNLW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



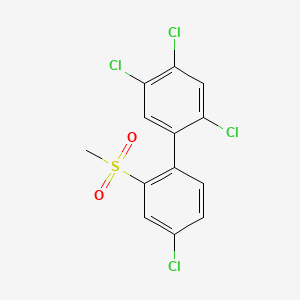
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
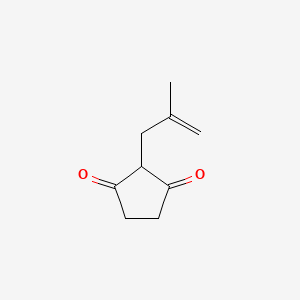
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
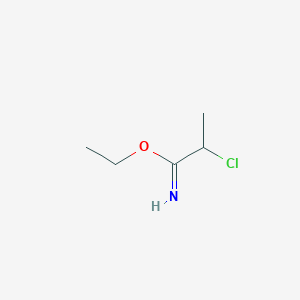
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
